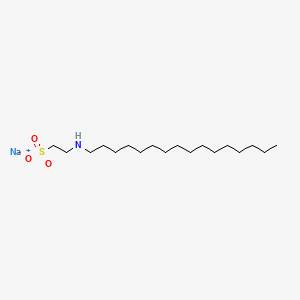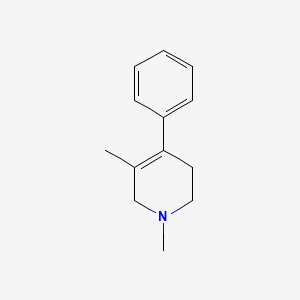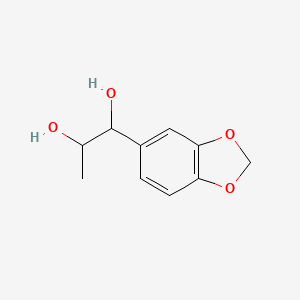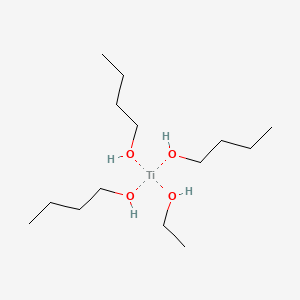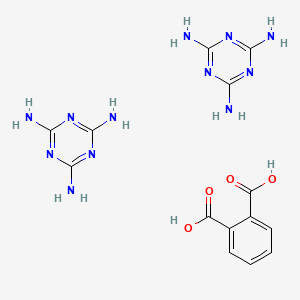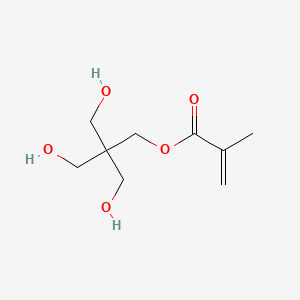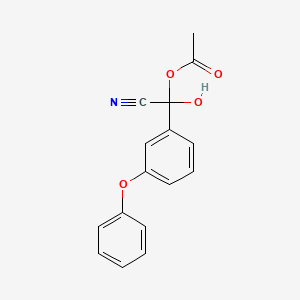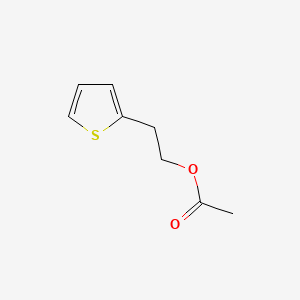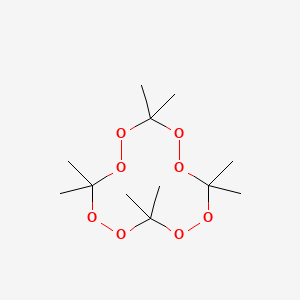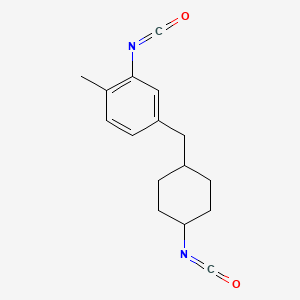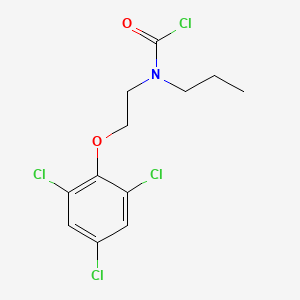
2,2'-(2-Methylpropylidene)bis(6-cyclopentyl-p-cresol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-p-cresol) is a synthetic organic compound with the molecular formula C28H38O2 and a molecular weight of 406.6 g/mol It is characterized by the presence of two cyclopentyl groups and a methylpropylidene bridge connecting two p-cresol units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-p-cresol) typically involves the condensation of 6-cyclopentyl-p-cresol with 2-methylpropylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-p-cresol) is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality of the compound. Quality control measures are implemented at various stages of production to ensure consistency and compliance with industry standards.
化学反応の分析
Types of Reactions
2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-p-cresol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-p-cresol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
2,2'-(2-メチルプロピリデン)ビス(6-シクロペンチル-p-クレゾール)の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体に結合することで効果を発揮し、それらの活性を調節する場合があります。関与する正確な分子標的と経路は、現在も研究中です。
6. 類似化合物の比較
類似化合物
2,2'-(2-メチルプロピリデン)ビス(4-メチルフェノール): 構造は似ていますが、シクロペンチル基がありません。
2,2'-(2-メチルプロピリデン)ビス(6-tert-ブチル-p-クレゾール): シクロペンチル基の代わりにtert-ブチル基が含まれています。
独自性
2,2'-(2-メチルプロピリデン)ビス(6-シクロペンチル-p-クレゾール)は、シクロペンチル基の存在によってユニークです。シクロペンチル基は、独特な化学的特性と潜在的な用途を付与します。その構造により、分子標的との特定の相互作用が可能になり、さまざまな研究や工業用途において価値のあるものになります。
類似化合物との比較
Similar Compounds
2,2’-(2-Methylpropylidene)bis(4-methylphenol): Similar structure but lacks the cyclopentyl groups.
2,2’-(2-Methylpropylidene)bis(6-tert-butyl-p-cresol): Contains tert-butyl groups instead of cyclopentyl groups.
Uniqueness
2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-p-cresol) is unique due to the presence of cyclopentyl groups, which impart distinct chemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
特性
CAS番号 |
93892-46-7 |
|---|---|
分子式 |
C28H38O2 |
分子量 |
406.6 g/mol |
IUPAC名 |
2-cyclopentyl-6-[1-(3-cyclopentyl-2-hydroxy-5-methylphenyl)-2-methylpropyl]-4-methylphenol |
InChI |
InChI=1S/C28H38O2/c1-17(2)26(24-15-18(3)13-22(27(24)29)20-9-5-6-10-20)25-16-19(4)14-23(28(25)30)21-11-7-8-12-21/h13-17,20-21,26,29-30H,5-12H2,1-4H3 |
InChIキー |
SHCZVYJBDXJGSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C3CCCC3)C)C(C)C)O)C4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


